3-Methoxy-1,2-thiazole-5-sulfonyl chloride
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Overview
Description
3-Methoxy-1,2-thiazole-5-sulfonyl chloride is a versatile chemical compound with the molecular formula C₄H₄ClNO₃S₂ and a molecular weight of 213.7 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes a thiazole ring, making it a valuable building block for various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride typically involves the reaction of 3-methoxy-1,2-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process involves the following steps:
Starting Material: 3-Methoxy-1,2-thiazole.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and to control the exothermic nature of the reaction.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Methoxy-1,2-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The thiazole ring also contributes to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole-5-sulfonyl chloride: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
2-Methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride: Contains a tosyl group instead of a methoxy group, leading to different chemical properties and uses.
4-Methyl-1,3-thiazole-5-sulfonyl chloride:
Uniqueness
3-Methoxy-1,2-thiazole-5-sulfonyl chloride is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
3-Methoxy-1,2-thiazole-5-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.
The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfonyl chlorides. The presence of the methoxy group at the 3-position enhances the compound's solubility and reactivity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole, including those with sulfonyl groups, show activity against various bacterial strains. For instance, this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 3.125 | Moderate Inhibition |
Escherichia coli | 6.250 | Weak Inhibition |
Bacillus subtilis | 0.78 | Strong Inhibition |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory and Neuroprotective Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. The potential neuroprotective effects were highlighted in a study focusing on acetylcholinesterase inhibition, which is relevant for Alzheimer's disease treatment.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural features. For this compound:
- Methoxy Group : Enhances solubility and may influence electronic properties.
- Sulfonyl Moiety : Contributes to the compound's reactivity and biological interactions.
Research has indicated that modifications at different positions on the thiazole ring can lead to variations in biological activities, emphasizing the importance of SAR in drug design.
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including this compound, against multiple bacterial strains. The results indicated effective inhibition against Staphylococcus aureus with an MIC of 3.125 µg/mL.
- Neuroprotective Studies : In a molecular docking study aimed at understanding the interaction of thiazole derivatives with acetylcholinesterase, this compound showed promising binding affinity, suggesting potential use in Alzheimer's therapy.
Properties
IUPAC Name |
3-methoxy-1,2-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S2/c1-9-3-2-4(10-6-3)11(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPBFOPYGWNPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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